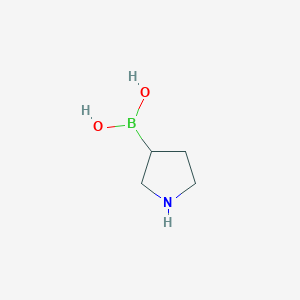
S-α-cyano-3-phenoxy benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-α-cyano-3-phenoxy benzyl alcohol: is an organic compound with the molecular formula C14H11NO2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (S)-enantiomer is of particular interest. This compound is a key intermediate in the synthesis of various pyrethroid insecticides, which are widely used in agriculture and public health for pest control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of S-α-cyano-3-phenoxy benzyl alcohol typically involves the resolution of the racemic mixture of α-cyano-3-phenoxy benzyl alcohol. One common method is the esterification of the racemic alcohol with an optically active organic acid, followed by separation of the resulting esters and hydrolysis to obtain the desired enantiomer .
Industrial Production Methods: Industrial production often employs enzymatic resolution techniques. For example, the racemic mixture can be esterified to form the corresponding acetate, which is then selectively hydrolyzed using a lipase enzyme to yield the (S)-enantiomer . This method is advantageous due to its high selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-α-cyano-3-phenoxy benzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to the corresponding amine or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-phenoxybenzaldehyde or 3-phenoxybenzoic acid.
Reduction: Formation of 3-phenoxybenzylamine or 3-phenoxybenzyl alkane.
Substitution: Formation of 3-phenoxybenzyl halides or esters.
Aplicaciones Científicas De Investigación
Chemistry: S-α-cyano-3-phenoxy benzyl alcohol is used as an intermediate in the synthesis of pyrethroid insecticides, which are crucial for pest control in agriculture .
Biology and Medicine: In biological research, it is used to study the effects of chiral molecules on biological systems. Its derivatives are also investigated for their potential use in pharmaceuticals .
Industry: In the industrial sector, it is used in the production of insecticides and other agrochemicals. Its role as an intermediate makes it valuable for large-scale synthesis of various pyrethroids .
Mecanismo De Acción
The mechanism of action of S-α-cyano-3-phenoxy benzyl alcohol primarily involves its conversion to active pyrethroid insecticides. These insecticides target the nervous system of insects, leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are crucial for nerve signal transmission .
Comparación Con Compuestos Similares
3-phenoxymandelonitrile: Another chiral cyanohydrin used in the synthesis of pyrethroids.
3-phenoxybenzyl alcohol: A related compound without the cyano group, used in similar applications.
Uniqueness: S-α-cyano-3-phenoxy benzyl alcohol is unique due to its specific configuration and the presence of both cyano and phenoxy groups. These features make it particularly effective as an intermediate in the synthesis of highly active pyrethroid insecticides.
Propiedades
Número CAS |
122395-47-5 |
|---|---|
Fórmula molecular |
C15H26N2O5S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-Amino-3-(5-hydroxypentyl)-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B1167154.png)

![disodium;[[3-[1-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]ethyl]-4-nitrophenoxy]-oxidophosphoryl] hydrogen phosphate](/img/structure/B1167168.png)
![[(1S,2S,5R,7R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl] acetate](/img/structure/B1167172.png)
![tetrasodium;5-amino-4-hydroxy-3-[[3-[2-(2-sulfonatooxyethylsulfonyl)ethylcarbamoyl]phenyl]diazenyl]-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1167173.png)
